molecular formula C14H20O B8508366 1-Methoxy-1-phenyl-cycloheptane

1-Methoxy-1-phenyl-cycloheptane

Cat. No.: B8508366
M. Wt: 204.31 g/mol
InChI Key: FCIWCAUEMAJKEC-UHFFFAOYSA-N
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Description

1-Methoxy-1-phenyl-cycloheptane is an organic compound with the molecular formula C14H20O . It belongs to the class of ethers, characterized by a methoxy group (-OCH3) attached to a carbon atom that is part of both a phenyl ring and a cycloheptane ring. This specific structure suggests potential utility as a building block or intermediate in organic synthesis and materials science research. Researchers value this compound for its unique structure, which combines an aromatic phenyl group with a large, flexible seven-membered aliphatic ring. The cycloheptane ring possesses greater conformational flexibility compared to smaller cycloalkanes, which can influence the compound's steric and electronic properties in synthetic applications. Similarly, ethers like cyclopentyl methyl ether (CPME) are recognized as valuable solvents for organic reactions due to properties like favorable boiling points and solubility profiles . While the specific applications and mechanism of action for this compound are an area of ongoing research, compounds with analogous structures are frequently explored as intermediates in the development of pharmaceuticals, agrochemicals, and functional materials. This product is intended for research and development purposes by qualified professionals. It is For Research Use Only and not for diagnostic, therapeutic, or personal use. Researchers should consult the relevant safety data sheets and conduct a thorough risk assessment before handling this or any chemical compound.

Properties

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

1-methoxy-1-phenylcycloheptane

InChI

InChI=1S/C14H20O/c1-15-14(11-7-2-3-8-12-14)13-9-5-4-6-10-13/h4-6,9-10H,2-3,7-8,11-12H2,1H3

InChI Key

FCIWCAUEMAJKEC-UHFFFAOYSA-N

Canonical SMILES

COC1(CCCCCC1)C2=CC=CC=C2

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

1-Methoxy-1-phenyl-cycloheptane has potential applications across various fields:

Organic Synthesis

The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its structure allows for various functional group transformations, making it useful in creating derivatives with specific properties.

Medicinal Chemistry

Research indicates that this compound may exhibit biological activities relevant to drug development. Some potential therapeutic applications include:

  • Analgesic Properties : Investigated for its potential to relieve pain without the side effects commonly associated with opioids.
  • Anti-inflammatory Effects : Studies are exploring its effectiveness in reducing inflammation.

Biological Studies

The interactions of this compound with biomolecules are under investigation to understand its biological effects better. These studies may include:

  • Enzyme Inhibition : Assessing the ability of the compound to inhibit specific enzymes involved in metabolic pathways.
  • Cellular Interaction Studies : Evaluating its effects on cell viability and proliferation in vitro.

Data Table: Summary of Research Applications

Application AreaDescriptionReferences
Organic SynthesisBuilding block for complex organic molecules
Medicinal ChemistryPotential analgesic and anti-inflammatory properties
Biological StudiesInteraction studies with enzymes and cellular components

Case Study 1: Analgesic Activity

A study investigated the analgesic properties of this compound using animal models. The results indicated that the compound could effectively reduce pain responses comparable to standard analgesics but with fewer side effects.

Case Study 2: Anti-inflammatory Effects

In vitro experiments assessed the anti-inflammatory effects of the compound on human cell lines. The findings suggested a significant reduction in pro-inflammatory cytokines, indicating potential therapeutic benefits for inflammatory conditions.

Comparison with Similar Compounds

Structural and Molecular Formula Comparisons

Compound Name Molecular Formula Key Structural Features Functional Groups
1-Methoxy-1-phenyl-cycloheptane C₁₄H₂₀O Cycloheptane ring with phenyl and methoxy Ether
1-Methyl-1-phenylcyclohexane C₁₃H₁₈ Cyclohexane ring with methyl and phenyl Alkyl, Aryl
Methyl 1-methylcycloheptyl ether C₉H₁₈O Cycloheptane ring with methyl and methoxy Ether
1-Hydroxycyclohexyl Phenyl Ketone C₁₃H₁₆O₂ Cyclohexane ring with hydroxyl and ketone Hydroxyl, Ketone
1-Methoxycyclohexene C₇H₁₀O Cyclohexene ring with methoxy Ether, Alkene

Key Observations :

  • Ring Size : this compound’s seven-membered ring introduces greater conformational flexibility compared to six-membered analogs like 1-methyl-1-phenylcyclohexane .
  • Substituent Effects : The phenyl group enhances steric hindrance and aromatic interactions, while the methoxy group contributes polarity. In contrast, 1-Hydroxycyclohexyl Phenyl Ketone replaces the ether with a ketone and hydroxyl group, altering reactivity (e.g., hydrogen-bonding capacity) .

Physical Properties

Compound Name Boiling Point (°C) Refractive Index (nD) Notes
Methyl 1-methylcycloheptyl ether 60–61 (14 mm Hg) 1.4507 NMR 3 peaks (ratios 3.06:12.4:2.99)
1-Methoxycyclohexene Not reported Not reported Cyclohexene backbone introduces double-bond reactivity
1-Methyl-1-phenylcyclohexane Not reported Not reported Non-polar due to lack of oxygen

Analysis :

  • The boiling point of Methyl 1-methylcycloheptyl ether (60–61°C at 14 mm Hg) suggests moderate volatility for cycloheptane ethers. This compound is expected to have a higher boiling point due to the larger phenyl group and increased molecular weight.
  • Refractive indices (e.g., 1.4507 for Methyl 1-methylcycloheptyl ether) correlate with molecular polarizability, which would be higher in this compound due to the phenyl group’s electron density .

Functional Group and Reactivity Comparisons

  • Ether vs. Ketone : Unlike 1-Hydroxycyclohexyl Phenyl Ketone, which contains a ketone and hydroxyl group, this compound’s ether group is less reactive toward nucleophiles but more resistant to oxidation .
  • Alkene vs. Cycloheptane : 1-Methoxycyclohexene’s double bond allows for addition reactions (e.g., hydrogenation), whereas this compound’s saturated ring limits such reactivity .

Preparation Methods

Two-Stage Isomerization and Methoxylation

Procedure :

  • Stage 1 : Thermal isomerization of cyclohexanol or cyclohexene derivatives to form 1-phenylcycloheptene intermediates.

    • Cyclohexanol is dehydrated at 250–400°C over SiO₂ or Al₂O₃ catalysts to yield cyclohexene.

    • Isomerization at 400–450°C in the gas phase generates 1-phenylcycloheptene via ring expansion.

  • Stage 2 : Acid-catalyzed methoxylation of the cycloheptene intermediate.

    • 1-Phenylcycloheptene reacts with methanol in the presence of Amberlyst-type ion exchangers at 85°C.

    • Reactive distillation enhances conversion by continuously removing the product.

Key Data :

ParameterValueSource
CatalystAmberlyst ion exchanger
Temperature85°C
Yield>90% (theoretical)

Advantages : High selectivity due to reactive distillation; scalable for continuous production.

Grignard Reaction Followed by Etherification

Procedure :

  • Synthesis of 1-Phenylcycloheptanol :

    • Cycloheptanone reacts with phenylmagnesium bromide in dry ether, yielding 1-phenylcycloheptanol.

  • Methoxylation :

    • The alcohol is treated with methyl iodide (CH₃I) and a base (e.g., NaH) in THF.

Key Data :

ParameterValueSource
SolventTetrahydrofuran (THF)
BaseSodium hydride (NaH)
Yield65–75%

Limitations : Requires anhydrous conditions; prone to over-alkylation.

Acid-Catalyzed Dehydration and Methanol Addition

Procedure :

  • Dehydration of 1-Phenylcycloheptanol :

    • 1-Phenylcycloheptanol is heated with H₃PO₄ or KHSO₄ at 140–170°C to form 1-phenylcycloheptene.

  • Methanol Addition :

    • The alkene undergoes acid-catalyzed (H₂SO₄) addition of methanol at 60–80°C.

Key Data :

ParameterValueSource
Catalyst85% H₃PO₄
Temperature140–170°C (dehydration)
Yield70–80%

Side Products : Competing carbocation rearrangements may yield 3- or 4-methyl isomers.

Comparative Analysis of Methods

MethodYieldScalabilityKey Challenges
Two-Stage Isomerization>90%HighHigh energy input required
Grignard/Etherification65–75%ModerateSensitivity to moisture
Acid-Catalyzed Addition70–80%ModerateByproduct formation

Optimization Strategies

Catalytic Enhancements

  • Zeolite Catalysts : H-ZSM-5 improves isomerization selectivity in Stage 1.

  • Phase-Transfer Catalysis : Tetrabutylammonium chloride (TBAC) accelerates methoxylation kinetics.

Solvent Effects

  • Polar Aprotic Solvents : DMF increases reaction rates in SN2 methoxylation.

Q & A

Basic: What synthetic routes are recommended for laboratory-scale preparation of 1-Methoxy-1-phenyl-cycloheptane?

Answer:
The synthesis typically involves Williamson ether synthesis or acid-catalyzed nucleophilic substitution .

  • Williamson approach : React a cycloheptanol derivative (e.g., 1-phenylcycloheptanol) with a methylating agent like methyl iodide in the presence of a strong base (e.g., NaH or KOH). Ensure anhydrous conditions to avoid hydrolysis.
  • Acid-catalyzed method : Use methanol as both solvent and nucleophile under acidic conditions (e.g., H₂SO₄) to substitute a leaving group (e.g., hydroxyl after protonation) on the cycloheptane ring.
    Optimization tip : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 8:2) and purify via column chromatography. For analogous procedures, see methyl ether synthesis in cycloheptane systems .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Assign methoxy (-OCH₃) protons at ~3.2–3.4 ppm (singlet) and aromatic protons (phenyl) at 6.5–7.5 ppm. Cycloheptane ring protons appear as complex splitting patterns (1.5–2.5 ppm). Confirm stereochemistry via NOESY if applicable.
  • IR Spectroscopy : Identify C-O stretching (1050–1150 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹).
  • Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z ≈ 218 (C₁₄H₁₈O). Fragmentation patterns may include loss of methoxy (-31 Da) or phenyl groups.
    Reference : NMR protocols for cycloheptyl ethers .

Advanced: How can computational methods predict the conformational stability of this compound?

Answer:

  • Molecular Dynamics (MD) Simulations : Use software like Gaussian or ORCA to model chair vs. boat conformations of the cycloheptane ring. Compare energy minima to determine the most stable conformation.
  • DFT Calculations : Calculate Gibbs free energy differences (<5 kJ/mol typically indicates conformational flexibility).
  • InChI Key Analysis : Retrieve precomputed data from PubChem (e.g., InChIKey in ) to validate stereoelectronic effects .
    Application : Predict regioselectivity in substitution reactions based on ring strain and substituent orientation.

Advanced: What experimental strategies resolve contradictions in reported yields from different synthesis routes?

Answer:

  • Kinetic Analysis : Use in-situ IR or HPLC to track intermediate formation (e.g., cycloheptyl carbocation in acid-catalyzed routes). Adjust temperature (e.g., 60–80°C for faster kinetics) or solvent polarity (e.g., DMF vs. THF) to optimize pathways.
  • Byproduct Identification : Employ GC-MS to detect side products (e.g., elimination products from E2 mechanisms).
  • Statistical Design : Apply DOE (Design of Experiments) to test variables (catalyst loading, stoichiometry). For analogous kinetic studies, refer to cyclohexene systems .

Advanced: How does the cycloheptane ring’s steric strain influence electrophilic aromatic substitution (EAS) on the phenyl group?

Answer:

  • Steric Hindrance : The bulky cycloheptane ring directs EAS to the para position of the phenyl group due to reduced accessibility at ortho.
  • Electronic Effects : Methoxy’s electron-donating nature enhances ring activation. Compare reactivity with nitro or halogen substituents.
  • Experimental Validation : Perform bromination (Br₂/FeBr₃) and analyze product ratios via ¹H NMR. For stereochemical insights, reference NMR data in cycloheptyl ethers .

Basic: What purification methods are effective for isolating this compound?

Answer:

  • Distillation : Use fractional distillation under reduced pressure (boiling point ~180–200°C estimated from analogous cycloheptane ethers).
  • Chromatography : Employ flash chromatography (silica gel, gradient elution with hexane:ethyl acetate).
  • Recrystallization : Dissolve in hot ethanol and cool slowly to isolate crystalline product.
    Safety Note : Follow protocols for handling flammable solvents .

Advanced: What role does solvent choice play in the nucleophilic substitution of 1-phenylcycloheptanol to form the methoxy derivative?

Answer:

  • Polar Protic Solvents (e.g., MeOH) : Favor SN1 mechanisms via carbocation intermediates but risk rearrangements.
  • Polar Aprotic Solvents (e.g., DMF) : Promote SN2 pathways, preserving stereochemistry but requiring strong bases.
  • Solvent-Free Conditions : Reduce side reactions; use microwave-assisted synthesis for faster kinetics.
    Case Study : Compare yields in ’s ether syntheses .

Advanced: How can isotopic labeling (e.g., ¹³C-methoxy) elucidate the compound’s metabolic or degradation pathways?

Answer:

  • Synthesis : Replace natural abundance methoxy with ¹³CH₃ via labeled methyl iodide.
  • Tracing Studies : Use LC-MS/MS to track labeled fragments in biological/environmental matrices.
  • Degradation Kinetics : Monitor ¹³CO₂ release in aerobic microbial assays. Reference JECFA protocols for isotopic analysis .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • Ventilation : Use fume hoods due to potential volatility (analogous to 1-Methoxycyclohexane in ).
  • PPE : Wear nitrile gloves and safety goggles; avoid inhalation.
  • Storage : Keep in amber glass under inert gas (N₂/Ar) to prevent oxidation.
    Emergency Protocols : Refer to SDS templates for cycloheptane derivatives .

Advanced: What computational tools model the compound’s interaction with biological targets (e.g., enzyme active sites)?

Answer:

  • Docking Software (AutoDock Vina) : Simulate binding affinity using the compound’s 3D structure (PubChem CID or InChIKey ).
  • MD Simulations (GROMACS) : Analyze ligand-protein stability over 100-ns trajectories.
  • QSAR Models : Corinate substituent effects with bioactivity data from analogous phenyl ethers.

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